molecular formula C18H32O3 B12702601 12-Octadecenoic acid, 9-oxo-, (12Z)- CAS No. 112543-32-5

12-Octadecenoic acid, 9-oxo-, (12Z)-

Cat. No.: B12702601
CAS No.: 112543-32-5
M. Wt: 296.4 g/mol
InChI Key: BKJBXNYJVJPQLE-VURMDHGXSA-N
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Description

12-Octadecenoic acid, 9-oxo-, (12Z)-, also known as (12Z)-9-Oxo-12-octadecenoic acid, is a fatty acid derivative with the molecular formula C18H32O3. This compound is characterized by the presence of a double bond at the 12th carbon and a keto group at the 9th carbon. It is a member of the oxo-fatty acids family, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Octadecenoic acid, 9-oxo-, (12Z)- can be achieved through several methods. One common approach involves the regioselective functionalization of linolenic acid using lipoxygenases from soybean or tomato at specific pH conditions . This method allows for the production of configurationally pure 9-oxo-10E,12Z,15Z- and 13-oxo-9Z,11E,15E-octadecatrienoic acids.

Industrial Production Methods

Industrial production of 12-Octadecenoic acid, 9-oxo-, (12Z)- typically involves the large-scale extraction and purification of the compound from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

12-Octadecenoic acid, 9-oxo-, (12Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo-fatty acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The double bond in the compound can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of various oxo-fatty acids.

    Reduction: Conversion to 12-hydroxy-9-octadecenoic acid.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

12-Octadecenoic acid, 9-oxo-, (12Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Octadecenoic acid, 9-oxo-, (12Z)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells via the mitochondrial regulation pathway . The compound’s effects are mediated through the modulation of gene expression and protein activity, leading to cellular responses such as cell cycle arrest and programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • 12-Ketooleic acid
  • 12-Oxo-9Z-octadecenoic acid
  • 9-Oxo-10E,12Z,15Z-octadecatrienoic acid
  • 13-Oxo-9Z,11E,15E-octadecatrienoic acid

Uniqueness

12-Octadecenoic acid, 9-oxo-, (12Z)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits unique reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

112543-32-5

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(Z)-9-oxooctadec-12-enoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8H,2-5,7,9-16H2,1H3,(H,20,21)/b8-6-

InChI Key

BKJBXNYJVJPQLE-VURMDHGXSA-N

Isomeric SMILES

CCCCC/C=C\CCC(=O)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCCC(=O)CCCCCCCC(=O)O

Origin of Product

United States

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